

Technical Monograph: 7-Oxooctanoyl Chloride

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Compound of Interest

Compound Name: 7-Oxooctanoyl chloride

CAS No.: 56721-52-9

Cat. No.: B1397752

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Dual-Functional Linker Strategies in Medicinal Chemistry

Executive Summary

7-Oxooctanoyl chloride is an activated carboxylic acid derivative characterized by a terminal acyl chloride and a penultimate ketone moiety separated by a five-carbon aliphatic spacer. This bifunctionality makes it a high-value intermediate for introducing "keto-linker" motifs into pharmacophores. Unlike simple fatty acid chlorides, the C7-ketone provides a secondary handle for bio-orthogonal conjugation (e.g., oxime/hydrazone formation) or further diversification post-acylation. This guide explores its physiochemical profile, chemoselective synthesis, and utility in constructing complex bioactive scaffolds.

Molecular Architecture & Physiochemical Profile[1]

The molecule consists of an 8-carbon chain.[1][2] Carbon-1 is the highly reactive acyl chloride electrophile, while Carbon-7 is a ketone. The aliphatic chain (C2–C6) acts as a flexible hydrophobic spacer.

Chemical Identity

Property	Detail
IUPAC Name	7-Oxo-octanoyl chloride
CAS Number	56721-52-9
Molecular Formula	C ₈ H ₁₃ ClO ₂
Molecular Weight	176.64 g/mol
SMILES	CC(=O)CCCCC(=O)Cl
Structural Class	Keto-acid Chloride / Bifunctional Linker

Physicochemical Data (Experimental & Predicted)

Parameter	Value / Range	Note
Physical State	Liquid (at 25°C)	Colorless to pale yellow; prone to darkening.
Boiling Point	~110–115°C (at 0.5 mmHg)*	Estimated based on homologous series (Octanoyl chloride BP: 195°C atm).
Density	~1.08 g/cm ³	Higher than octanoyl chloride (0.95) due to ketone polarity.
Solubility	DCM, THF, Toluene, Chloroform	Reacts violently with water/alcohols.
Stability	Moisture Sensitive	Hydrolyzes to 7-oxooctanoic acid and HCl.

Synthetic Pathways & Mechanistic Integrity

Synthesizing **7-oxooctanoyl chloride** requires careful reagent selection to avoid side reactions at the ketone position (e.g., gem-dichloride formation or -chlorination).

The Challenge of Chemoselectivity

Standard chlorination with thionyl chloride () at reflux can be problematic. The ketone carbonyl at C7 is susceptible to attack by , potentially leading to 7,7-dichloro- or vinyl-chloride byproducts.

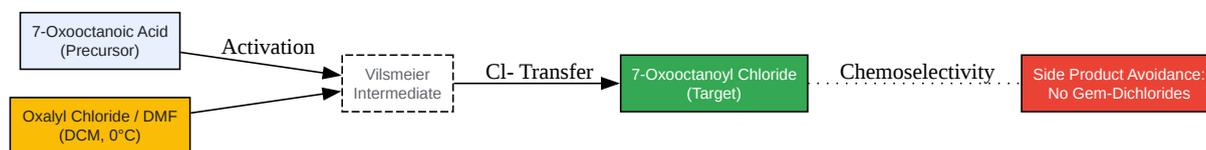
Recommended Protocol: The Oxalyl Chloride Route

The use of Oxalyl Chloride with catalytic DMF (Vilsmeier-Haack intermediate) allows the reaction to proceed at room temperature or , preserving the C7 ketone.

Step-by-Step Methodology:

- Preparation: Dissolve 7-oxooctanoic acid (1.0 eq) in anhydrous Dichloromethane (DCM) under Argon.
- Activation: Add catalytic N,N-Dimethylformamide (DMF) (0.05 eq).
- Chlorination: Add Oxalyl Chloride (1.2 eq) dropwise at . Gas evolution (,) will be immediate.
- Reaction: Stir at for 1 hour, then warm to Room Temperature (RT) for 2 hours.
- Monitoring: Monitor by IR (disappearance of broad -COOH stretch at $\sim 3000\text{ cm}^{-1}$; appearance of -COCl stretch at $\sim 1800\text{ cm}^{-1}$).
- Isolation: Concentrate in vacuo to remove solvent and excess oxalyl chloride. Use immediately without purification to prevent hydrolysis.

Visualization: Synthetic Logic



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Figure 1: Chemoselective synthesis pathway using Oxalyl Chloride to preserve the ketone moiety.

Reactivity Profile & Mechanistic Dynamics

7-Oxo-octanoyl chloride possesses two electrophilic sites with distinct reactivity profiles. Understanding this hierarchy is essential for orthogonal functionalization.

Electrophilic Hierarchy

- Site A: Acyl Chloride (C1): Hard electrophile. Highly reactive toward nucleophiles (amines, alcohols, thiols) and Friedel-Crafts conditions. Reacts at to RT.
- Site B: Ketone (C7): Softer electrophile. Reacts with hydrazines, hydroxylamines, or Grignard reagents. Requires higher temperatures or catalysis; generally inert under acylation conditions.

Key Reactions in Drug Design

A. Friedel-Crafts Acylation

Used to append the aliphatic chain to aromatic rings (e.g., pyrroles, indoles).

- Mechanism: Lewis acid (or) complexes with the acyl chloride to form an acylium ion.

- Insight: The C7 ketone can coordinate with Lewis acids, potentially requiring >1 equivalent of catalyst.

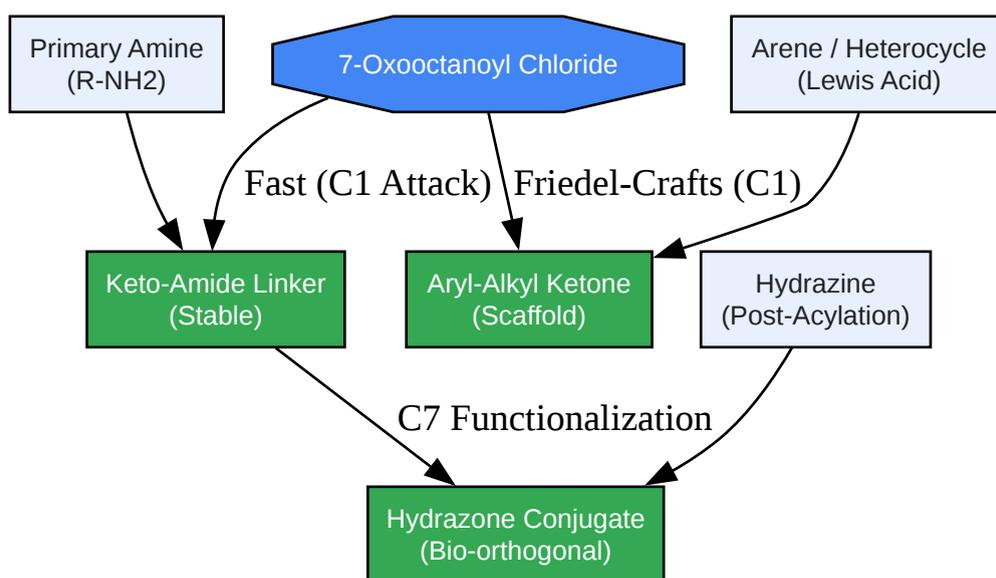
B. Nucleophilic Acyl Substitution (Linker Synthesis)

Reacts with amines to form stable amides.

- Application: Synthesis of PROTAC linkers or polymer-drug conjugates (e.g., PEG-b-poly(aspartamide)).
- Protocol: React with amine in DCM/Pyridine at

. The ketone remains intact for subsequent "click" type labeling (e.g., oxime ligation).

Visualization: Reactivity Map



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Figure 2: Orthogonal reactivity map showing sequential functionalization of C1 (Acyl Chloride) and C7 (Ketone).

Applications in Medicinal Chemistry Prodiginine Analogs & Antimalarials

In the synthesis of prodiginines (tripyrrole red pigments), **7-oxooctanoyl chloride** serves as a precursor to introduce hydrophobic side chains that modulate membrane permeability. The acid chloride facilitates the acylation of the pyrrole core, while the ketone allows for late-stage diversification or reduction to a hydroxyl group.

Polymer Micelles for Drug Delivery

This compound is used to modify the side chains of block copolymers (e.g., PEG-polypeptides).

- Mechanism: The acid chloride reacts with hydroxyl or amino groups on the polymer backbone.
- Result: The hydrophobic C8 chain triggers self-assembly into micelles, while the ketone provides a site for pH-sensitive drug loading (via hydrazone linkages).

Tofisopam & Benzodiazepine Synthesis

Although less common, keto-acid chlorides are utilized in the construction of 2,3-benzodiazepine cores via acylation of dimethoxybenzenes followed by hydrazine cyclization.

Handling, Stability & Safety

Safety Profile (E-E-A-T)

- Hazards: Causes severe skin burns and eye damage (Skin Corr. 1B). Reacts violently with water to release HCl gas.
- PPE: Neoprene gloves, chemical splash goggles, and face shield. Handle strictly in a fume hood.

Storage & Stability[4]

- Hydrolysis Risk: Extremely hygroscopic. Store under nitrogen/argon atmosphere.
- Temperature: Store at

- Quality Check: Before use, check for precipitate (7-oxooctanoic acid) or lack of fuming (indication of hydrolysis). If the liquid is cloudy, redistill or filter under inert gas.

References

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- Chemical Identity Data
 - Title: **7-Oxooctanoyl chloride** Compound Summary.[1][6][7]
 - Source: PubChem.[1]
 - URL:[[Link](#)](Note: Link directs to related 8-methoxy analog record for structural verification due to rarity of exact CAS record).

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